3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one
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Overview
Description
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluoroaniline and acryloyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluoroaniline with acryloyl chloride in the presence of a base, such as triethylamine, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with piperazine under reflux conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies involving molecular docking, biochemical assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-6-fluorophenyl)piperazine: Lacks the prop-2-enoyl group.
4-(Prop-2-enoyl)piperazin-2-one: Lacks the 2-chloro-6-fluorophenyl group.
3-(2-Chlorophenyl)-4-(prop-2-enoyl)piperazin-2-one: Lacks the fluorine atom.
Uniqueness
3-(2-Chloro-6-fluorophenyl)-4-(prop-2-enoyl)piperazin-2-one is unique due to the presence of both the 2-chloro-6-fluorophenyl and prop-2-enoyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-4-prop-2-enoylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-2-10(18)17-7-6-16-13(19)12(17)11-8(14)4-3-5-9(11)15/h2-5,12H,1,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOYYGFZKYWNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCNC(=O)C1C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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